Cas no 2248394-26-3 (rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate)

Technical Introduction: rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate is a chiral compound featuring a fused isoindole-1,3-dione scaffold coupled with a substituted oxane carboxylate moiety. Its stereochemically defined (2R,3R) configuration and incorporation of a 1-methylpyrazole group enhance its potential as a versatile intermediate in asymmetric synthesis or pharmaceutical applications. The rac-form allows for exploration of enantiomeric properties, while the rigid oxane ring and polar functional groups may improve binding selectivity in target interactions. This compound’s structural complexity makes it suitable for derivatization in drug discovery or as a chiral building block for bioactive molecules.
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate structure
2248394-26-3 structure
Product Name:rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate
CAS No:2248394-26-3
MF:C18H17N3O5
MW:355.344684362412
CID:5838447
PubChem ID:165859027
Update Time:2025-06-08

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate
    • EN300-6525269
    • 2248394-26-3
    • Inchi: 1S/C18H17N3O5/c1-20-14(8-9-19-20)15-13(7-4-10-25-15)18(24)26-21-16(22)11-5-2-3-6-12(11)17(21)23/h2-3,5-6,8-9,13,15H,4,7,10H2,1H3/t13-,15-/m1/s1
    • InChI Key: HJRAACJMXYTUNS-UKRRQHHQSA-N
    • SMILES: O1CCC[C@@H](C(=O)ON2C(C3C=CC=CC=3C2=O)=O)[C@@H]1C1=CC=NN1C

Computed Properties

  • Exact Mass: 355.11682065g/mol
  • Monoisotopic Mass: 355.11682065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 90.7Ų

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate Pricemore >>

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rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate Related Literature

Additional information on rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate

Introduction to CAS No. 2248394-26-3: Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate

Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate, identified by the CAS number 2248394-26-3, is a complex organic compound with significant potential in various fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular structure, which includes a dioxoisoindoline moiety and a chiral oxane ring substituted with a 1-methylpyrazole group. The racemic nature of the compound suggests the presence of both enantiomers, which can have distinct biological activities and properties.

The molecular formula of Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate is C19H19N3O5, and its molecular weight is approximately 377.37 g/mol. The compound's unique structure makes it an interesting candidate for various applications, particularly in the development of new therapeutic agents and as a tool for probing biological systems.

Recent studies have highlighted the potential of compounds with similar structures in the treatment of various diseases. For instance, dioxoisoindoline derivatives have been investigated for their anti-inflammatory and anti-cancer properties. The presence of the 1-methylpyrazole group in Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylate adds to its pharmacological profile, as pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

In the context of medicinal chemistry, the racemic nature of this compound is particularly noteworthy. Enantiomers can have different biological activities and pharmacokinetic properties, which can significantly impact their therapeutic potential. Therefore, understanding the behavior of both enantiomers is crucial for optimizing the compound's efficacy and safety. Recent advancements in chiral separation techniques have made it possible to isolate and study individual enantiomers more effectively.

Racemic Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yloxane)-carboxylate has been synthesized using a variety of methods. One common approach involves the condensation of an appropriate carboxylic acid with a substituted isoindoline derivative in the presence of a coupling reagent. The chiral oxane ring can be introduced through asymmetric synthesis or by using chiral auxiliaries. These synthetic strategies not only provide access to the racemic mixture but also offer avenues for preparing enantiomerically pure forms of the compound.

The biological evaluation of Racemic Racemate 1,3-dioxoisoindolinyl (R,R)-methylpyrazole oxanecarboxylate has revealed promising results. In vitro studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. Additionally, preliminary in vivo studies have demonstrated its efficacy in reducing inflammation in animal models. These findings suggest that this compound could be a valuable lead for developing new anti-inflammatory drugs.

Beyond its potential as an anti-inflammatory agent, Racemic Racemate 1,3-dioxoisoindolinyl (R,R)-methylpyrazole oxanecarboxylate has also shown promise in cancer research. Studies have indicated that it can selectively inhibit the growth of certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity is an important attribute for potential anticancer drugs, as it can reduce side effects associated with conventional chemotherapy.

The mechanism of action of this compound is still under investigation. However, preliminary data suggest that it may target multiple signaling pathways involved in inflammation and cancer progression. For example, it has been shown to modulate the activity of key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are central to inflammatory processes. Additionally, it may interfere with signaling pathways such as NF-kB and MAPK (mitogen-associated protein kinase), which are often dysregulated in cancer cells.

To further explore the therapeutic potential of Racemic Racemate 1,3-dioxoisoindolinyl (R,R)-methylpyrazole oxanecarboxylate, ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its safety profile. Preclinical studies are being conducted to assess its bioavailability, metabolism, and distribution in vivo. These studies will provide valuable insights into how this compound behaves in biological systems and will guide its development as a potential therapeutic agent.

In conclusion, Racemic Racemate 1,3-dioxoisoindolinyl (R,R)-methylpyrazole oxanecarboxylate (CAS No. 2248394–26–3) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique molecular structure and promising biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent for treating inflammatory diseases and cancer. As research progresses, it is likely that more insights into its mechanisms of action and therapeutic applications will emerge.

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